

# Technical Guide: Spectroscopic Characterization of Methyl 2-fluoro-5-hydroxybenzoate

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## Compound of Interest

**Compound Name:** Methyl 2-fluoro-5-hydroxybenzoate  
**CAS No.:** 1084801-91-1  
**Cat. No.:** B1391543

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## Executive Summary

**Methyl 2-fluoro-5-hydroxybenzoate** (CAS: 1084801-91-1) serves as a pharmacophore scaffold in medicinal chemistry, particularly for constructing biaryl ether linkages via SNAr reactions.<sup>[1]</sup> Its structural integrity is defined by three distinct functional handles: a methyl ester (electrophile), a phenolic hydroxyl (nucleophile), and an ortho-fluorine atom (conformational locker/metabolic blocker).

This guide provides a validated spectroscopic profile (NMR, MS, IR) to ensure precise identification and purity assessment during drug development workflows.<sup>[1]</sup>

## Chemical Profile & Properties<sup>[1][2][3][4][5]</sup>

Property	Data
IUPAC Name	Methyl 2-fluoro-5-hydroxybenzoate
CAS Number	1084801-91-1
Molecular Formula	C
	H
	FO
Exact Mass	170.0379
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water.

## Spectroscopic Data Analysis[1]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom (

F, spin 1/2) introduces significant spin-spin coupling (

and

), which splits proton and carbon signals.[1] The following data is based on 600 MHz spectroscopy in DMSO-

.

H NMR Data (600 MHz, DMSO-

)

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Coupling Constants ( , Hz)
9.73	Singlet (s)	1H	Ar-OH (C5)	Exchangeable with D O
7.20 – 7.18	Multiplet (m)	1H	H6 (Ar-H)	(long range) +
7.13 – 7.09	Multiplet (m)	1H	H3 (Ar-H)	(Ortho) 9-11 Hz
6.99 – 6.97	Multiplet (m)	1H	H4 (Ar-H)	(Ortho) + (Meta)
3.80	Singlet (s)	3H	-COOCH	None

#### Interpretation Logic:

- 9.73 (OH): The phenolic proton is highly deshielded.<sup>[1]</sup> Its sharp singlet nature in DMSO indicates slow exchange; adding D  
O would eliminate this peak.<sup>[1]</sup>
- 7.20 (H6): This proton is ortho to the electron-withdrawing ester group, causing the most downfield shift among ring protons.
- 7.11 (H3): Located ortho to the Fluorine atom.<sup>[1]</sup> It typically exhibits a large coupling constant (8–11 Hz), resulting in a complex splitting pattern (dd or t-like).
- 6.98 (H4): Shielded relative to H6 due to the ortho-hydroxyl group.

#### C NMR &

## F NMR Expectations

- F NMR: Typically appears between -110 and -130 ppm (singlet or multiplet depending on proton decoupling).
- C NMR:
  - C=O (Ester): ~164 ppm ( Hz).
  - C2 (C-F): ~155-158 ppm (Doublet, Hz).
  - C5 (C-OH): ~153 ppm.

## Mass Spectrometry (MS)[1]

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]
- Key Ions:
  - [M+H]  
: Obs. 171.25 (Calc.[2] 171.04).
  - [M+Na]  
: Obs. 193.2 (Adduct formation common in LC-MS).
- Fragmentation: Loss of methoxy group (-OCH<sub>3</sub>, 31 Da) or CO is typical in EI modes, but ESI often preserves the molecular ion.

## Infrared Spectroscopy (IR)

Wavenumber (cm )	Vibration Mode	Functional Group
3200 – 3400	O-H Stretch (Broad)	Phenol (Intermolecular H-bonding)
1710 – 1730	C=O Stretch (Strong)	Conjugated Ester
1200 – 1250	C-F Stretch	Aryl Fluoride
1580 – 1600	C=C Ring Stretch	Aromatic Ring

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

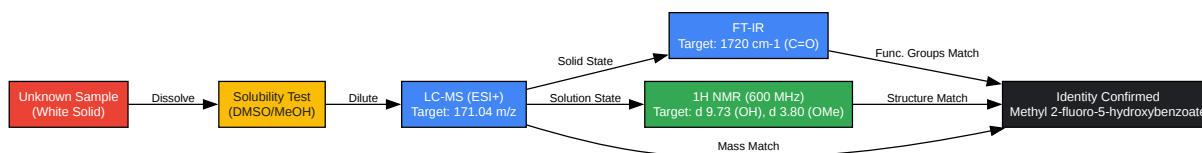
- Objective: Obtain high-resolution spectra without concentration broadening.
- Reagents: DMSO-  
(99.9 atom% D) + 0.03% TMS (Tetramethylsilane).
- Procedure:
  - Weigh 5–10 mg of **Methyl 2-fluoro-5-hydroxybenzoate** into a clean vial.
  - Add 0.6 mL of DMSO-  
.
  - Vortex for 30 seconds until fully dissolved.
  - Transfer to a 5mm NMR tube.
  - Critical Step: If OH peak is broad, dry the sample under vacuum to remove trace water, as water promotes proton exchange.<sup>[1]</sup>

### Protocol B: LC-MS Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 3.5  $\mu\text{m}$ , 4.6 x 100 mm).[1]
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm and 210 nm; ESI (+) MS.

## Visualization: Analytical Workflow

The following diagram outlines the logical flow for validating the identity of this compound using the described methods.



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Figure 1: Integrated analytical workflow for the structural validation of **Methyl 2-fluoro-5-hydroxybenzoate**.

## References

- European Patent Office. Poly (ADP-ribose) Polymerase Inhibitor. EP 2799435 A1.[3] Published Nov 5, 2014.[1] (Contains specific 600 MHz NMR data).

- ChemicalBook. **Methyl 2-fluoro-5-hydroxybenzoate** Product Description. (Validates CAS 1084801-91-1 and physical properties).[2][4][5]
- Apollo Scientific. Fluorinated Building Blocks: Methyl 5-fluoro-2-hydroxybenzoate (Isomer Comparison).
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for **Methyl 2-fluoro-5-hydroxybenzoate**. [1]

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